1-Bromo-3-methyladamantane
Overview
Description
1-Bromo-3-methyladamantane is an organic compound with the chemical formula C₁₁H₁₇Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The presence of a bromine atom and a methyl group on the adamantane framework imparts distinct chemical properties to this compound .
Mechanism of Action
Target of Action
1-Bromo-3-methyladamantane is a derivative of adamantane, a tricyclic hydrocarbon with unique chemical and physical properties Adamantane and its derivatives are known for their wide range of applications, from the synthesis of heat-resistant polymers to the manufacture of oils, hydraulic fluids, and antimicrobial additives for lubricants .
Mode of Action
It’s known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Pharmacokinetics
It’s known that the compound has a molecular weight of 22916 .
Result of Action
Adamantane derivatives are known for their potential in drug delivery systems and as building blocks in organic synthesis .
Action Environment
It’s known that the compound is stored in a sealed, dry environment, under -20°c .
Biochemical Analysis
Biochemical Properties
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Molecular Mechanism
It is known that adamantane derivatives can undergo various chemical and catalytic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methyladamantane can be synthesized through various methods. One common approach involves the bromination of 3-methyladamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, yielding the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methyladamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield the corresponding hydrocarbon, 3-methyladamantane, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substitution reactions yield various substituted adamantane derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions regenerate the parent hydrocarbon .
Scientific Research Applications
1-Bromo-3-methyladamantane finds applications in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of various functionalized adamantane derivatives, which are used in materials science and catalysis.
Biology: The compound is used in the study of biological systems, particularly in the development of adamantane-based drugs and probes.
Medicine: Derivatives of this compound are explored for their potential antiviral and neuroprotective properties.
Industry: The compound is utilized in the production of high-performance polymers and advanced materials.
Comparison with Similar Compounds
- 1-Bromo-3,5-dimethyladamantane
- 1-Bromo-3-hydroxyadamantane
- 1-Bromo-3-chloroadamantane
Comparison: 1-Bromo-3-methyladamantane is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 1-Bromo-3,5-dimethyladamantane, it has a simpler structure, making it easier to synthesize and modify. The presence of a single methyl group also affects its physical properties, such as solubility and melting point .
Properties
IUPAC Name |
1-bromo-3-methyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17Br/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAYGTASSPYUJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330447 | |
Record name | 1-bromo-3-methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-77-2 | |
Record name | 702-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-methyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70330447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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